molecular formula C12H17ClO B14704158 1-(Chloromethyl)-4-methoxy-2,3,5,6-tetramethylbenzene CAS No. 18508-47-9

1-(Chloromethyl)-4-methoxy-2,3,5,6-tetramethylbenzene

Cat. No.: B14704158
CAS No.: 18508-47-9
M. Wt: 212.71 g/mol
InChI Key: AGEYWRPMSLJVCP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-methoxy-2,3,5,6-tetramethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a chloromethyl group, a methoxy group, and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-methoxy-2,3,5,6-tetramethylbenzene typically involves the chloromethylation of 4-methoxy-2,3,5,6-tetramethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds through the formation of a highly electrophilic intermediate, which is then attacked by the aromatic ring to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures is crucial due to the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-methoxy-2,3,5,6-tetramethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH₄), anhydrous conditions.

Major Products:

  • Substituted derivatives (e.g., amines, ethers, thioethers).
  • Oxidized products (e.g., aldehydes, carboxylic acids).
  • Reduced products (e.g., methyl derivatives).

Scientific Research Applications

1-(Chloromethyl)-4-methoxy-2,3,5,6-tetramethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-methoxy-2,3,5,6-tetramethylbenzene depends on its specific application and the target molecules it interacts with. Generally, the chloromethyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    1-(Chloromethyl)-4-methoxybenzene: Lacks the additional methyl groups, resulting in different reactivity and properties.

    1-(Chloromethyl)-2,3,5,6-tetramethylbenzene: Lacks the methoxy group, affecting its chemical behavior and applications.

    4-Methoxy-2,3,5,6-tetramethylbenzene:

Uniqueness: 1-(Chloromethyl)-4-methoxy-2,3,5,6-tetramethylbenzene is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

18508-47-9

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

1-(chloromethyl)-4-methoxy-2,3,5,6-tetramethylbenzene

InChI

InChI=1S/C12H17ClO/c1-7-9(3)12(14-5)10(4)8(2)11(7)6-13/h6H2,1-5H3

InChI Key

AGEYWRPMSLJVCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CCl)C)C)OC)C

Origin of Product

United States

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